(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid
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Overview
Description
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides. It is produced by certain strains of Streptomyces bacteria and is known for its antimicrobial properties. This compound contains 19 amino acids, including unique modifications such as lanthionine and methyllanthionine bridges, which contribute to its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is synthesized through a series of enzymatic reactions that involve the dehydration of serine and threonine residues, followed by the formation of thioether cross-links. The precursor peptide undergoes post-translational modifications to form the mature lantibiotic . The biosynthetic gene cluster responsible for these modifications has been identified and can be expressed in heterologous hosts like Escherichia coli to produce duramycin C .
Industrial Production Methods
Industrial production of duramycin C involves the fermentation of Streptomyces strains under controlled conditions. The fermentation broth is then subjected to purification processes, including chromatography, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of aspartate residues.
Reduction: The reduction of disulfide bonds.
Substitution: The formation of thioether bonds between cysteine and dehydrated amino acids
Common Reagents and Conditions
Common reagents used in the synthesis and modification of duramycin C include:
α-Ketoglutarate: Used in the hydroxylation of aspartate residues.
Iron(II) ions: Act as cofactors in enzymatic reactions.
Ammonium formate: Used in separation processes
Major Products Formed
The major products formed from these reactions include the mature duramycin C molecule with its characteristic thioether cross-links and hydroxylated aspartate residues .
Scientific Research Applications
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid exerts its effects by binding specifically to phosphatidylethanolamine (PE) in cell membranes. This binding alters the biophysical properties of the membrane, leading to changes in ion channel function and membrane permeability . The molecular targets of duramycin C include PE and associated membrane proteins, which are involved in various cellular processes .
Comparison with Similar Compounds
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is structurally and functionally similar to other lantibiotics such as:
Duramycin: Shares a similar structure but differs in specific amino acid residues.
Cinnamycin: Another lantibiotic with similar PE-binding properties.
Duramycin B: A closely related analog with slight variations in amino acid composition.
This compound is unique due to its specific amino acid modifications and its high affinity for PE, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
132268-38-3 |
---|---|
Molecular Formula |
C82H115N23O27S3 |
Molecular Weight |
1951.136 |
InChI |
InChI=1S/C82H115N23O27S3/c1-35(2)21-46-70(118)102-62-38(5)135-34-55-75(123)97-51(72(120)94-47(22-39-15-17-41(107)18-16-39)67(115)89-29-60(111)105-20-10-14-56(105)77(125)95-46)27-86-19-9-8-13-45(81(129)130)92-79(127)61-37(4)134-31-43(83)66(114)90-36(3)65(113)93-50(25-58(85)109)69(117)99-53(74(122)101-55)32-133-33-54(76(124)104-63(64(112)82(131)132)78(126)88-28-59(110)91-49(24-57(84)108)71(119)103-61)100-73(121)52(30-106)98-68(116)48(96-80(62)128)23-40-26-87-44-12-7-6-11-42(40)44/h6-7,11-12,15-18,26,35-38,43,45-56,61-64,86-87,106-107,112H,8-10,13-14,19-25,27-34,83H2,1-5H3,(H2,84,108)(H2,85,109)(H,88,126)(H,89,115)(H,90,114)(H,91,110)(H,92,127)(H,93,113)(H,94,120)(H,95,125)(H,96,128)(H,97,123)(H,98,116)(H,99,117)(H,100,121)(H,101,122)(H,102,118)(H,103,119)(H,104,124)(H,129,130)(H,131,132)/t36-,37-,38-,43-,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,56-,61+,62+,63-,64+/m0/s1 |
InChI Key |
KRKLISUEFJLJGP-RSISPAPISA-N |
SMILES |
CC1C2C(=NC(C(=NC(C(=NC3CSCC4C(=NC(CS1)C(=NC(CNCCCCC(N=C(C(C(SCC(C(=NC(C(=NC(C(=N4)O)CC(=N)O)O)C)O)N)C)N=C(C(N=C(CN=C(C(N=C3O)C(C(=O)O)O)O)O)CC(=N)O)O)O)C(=O)O)C(=NC(C(=NCC(=O)N5CCCC5C(=NC(C(=N2)O)CC(C)C)O)O)CC6=CC=C(C=C6)O)O)O)O)O)CO)O)CC7=CNC8=CC=CC=C87)O |
Synonyms |
duramycin C |
Origin of Product |
United States |
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